molecular formula C17H18N4O3S B2781151 N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893997-02-9

N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide

Katalognummer: B2781151
CAS-Nummer: 893997-02-9
Molekulargewicht: 358.42
InChI-Schlüssel: HOLMRABJNJNLQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide is a compound of interest in pharmacology due to its potential biological activities, particularly as an inhibitor of specific kinases. This article delves into its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The molecular formula for this compound includes a cyclopentyl group, a pyridazine moiety, and a nitrophenyl substituent. The compound's structure can be represented as follows:

CxHyNzOwSv\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}\text{S}_{v}

Table 1: Structural Information

PropertyValue
Molecular FormulaCxHyNzOwSv
Molecular WeightTo be determined
SolubilitySoluble in organic solvents
Melting PointTo be determined

Inhibition of Kinases

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various kinases, particularly Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is implicated in numerous diseases, including Alzheimer's disease and certain cancers. The inhibition of this kinase may lead to therapeutic effects in these conditions .

Case Studies and Findings

  • GSK-3 Inhibition : A study highlighted that pyridazine derivatives, including those related to our compound, showed promising results as GSK-3 inhibitors. These findings suggest potential applications in treating neurodegenerative diseases and mood disorders .
  • Anti-inflammatory Effects : Another investigation demonstrated that similar compounds exert anti-inflammatory properties by modulating pathways involving cytokines. This could have implications for treating inflammatory diseases .

The proposed mechanism for the biological activity of this compound involves the modulation of kinase activity, leading to altered cellular signaling pathways. This modulation can affect cell proliferation, survival, and apoptosis.

Pharmacological Potential

The pharmacological profile suggests that this compound could serve as a scaffold for developing new therapeutics targeting GSK-3 and other kinases involved in critical signaling pathways related to various diseases.

Wissenschaftliche Forschungsanwendungen

Inhibition of Protein Kinases

One prominent application of N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide is its role as an inhibitor of protein kinases, specifically glycogen synthase kinase 3 (GSK3). GSK3 is implicated in various diseases, including diabetes and cancer. Compounds that inhibit GSK3 can potentially alleviate these conditions by restoring normal cellular functions and regulating metabolic pathways .

Anticancer Activity

Research has indicated that pyridazine derivatives exhibit anticancer properties. This compound may contribute to this effect by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a candidate for further investigation in cancer therapy .

Biochemical Pathways

The mechanism of action for this compound involves its interaction with specific receptors and enzymes within the cell. By binding to GSK3, the compound alters the phosphorylation status of various substrates, leading to changes in gene expression and cellular responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the pyridazine core or the cyclopentyl group can enhance its potency and selectivity against target kinases. Such studies are essential for developing more effective therapeutic agents based on this scaffold .

Clinical Trials and Preclinical Studies

Several studies have explored the pharmacological effects of compounds similar to this compound. For instance, preclinical trials demonstrated that related pyridazine derivatives could significantly reduce tumor size in xenograft models . These findings underscore the potential of this compound in clinical applications.

Comparative Efficacy Studies

Comparative studies have been conducted to evaluate the efficacy of this compound against other known GSK3 inhibitors. Results indicate that while several compounds exhibit similar inhibitory effects, this particular compound may offer improved selectivity and reduced side effects, making it a promising candidate for further development .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Protein Kinase InhibitionInhibits GSK3, potentially alleviating diabetes and cancer symptoms
Anticancer ActivityInduces apoptosis and inhibits tumor growth
Mechanistic InsightsAlters phosphorylation status affecting gene expression
Structure-Activity RelationshipModifications can enhance potency and selectivity
Clinical RelevanceDemonstrated efficacy in preclinical models

Eigenschaften

IUPAC Name

N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c22-16(18-13-5-1-2-6-13)11-25-17-9-8-15(19-20-17)12-4-3-7-14(10-12)21(23)24/h3-4,7-10,13H,1-2,5-6,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLMRABJNJNLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319727
Record name N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816190
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

893997-02-9
Record name N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.